

# Dehydrovomifoliol: A Technical Guide to its Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: *Dehydrovomifoliol*

Cat. No.: *B1163490*

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## Introduction

**Dehydrovomifoliol** is a naturally occurring sesquiterpenoid, a class of organic compounds derived from three isoprene units.<sup>[1]</sup> It is found in a variety of plants, including *Artemisia frigida*, *Nitraria sibirica*, and *Solanum lyratum*, and is of significant interest to the scientific community due to its diverse biological activities.<sup>[2][3]</sup> These activities include potential therapeutic applications in metabolic disorders such as nonalcoholic fatty liver disease (NAFLD). This document provides a comprehensive overview of the physical and chemical properties of **dehydrovomifoliol**, detailed experimental protocols for its isolation, and an in-depth look at its known biological signaling pathways.

## Physical and Chemical Properties

**Dehydrovomifoliol** typically presents as a crystalline substance that can range from pale yellow to colorless.<sup>[2]</sup> A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	$C_{13}H_{18}O_3$	<a href="#">[2]</a>
Molecular Weight	222.28 g/mol	<a href="#">[2]</a>
Appearance	Pale yellow to colorless crystalline solid	<a href="#">[2]</a>
Melting Point	108-112 °C	<a href="#">[2]</a>
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water.	<a href="#">[2]</a>
Optical Rotation	$[\alpha]D +142.7$ (c, 0.78 in MeOH)	<a href="#">[2]</a>
LogP	0.5	<a href="#">[2]</a>

## Spectroscopic Data

The structural elucidation of **dehydrovomifolol** has been accomplished through various spectroscopic techniques. While complete assigned spectral data is not consistently available across public databases, the following table summarizes the available information.

Technique	Data	Source(s)
Mass Spectrometry (MS)	High-resolution ESI-MS (negative-ion mode) shows an ion at $m/z$ 221.1176 $[M-H]^-$ , consistent with the molecular formula $C_{13}H_{17}O_3$ .	[3]
$^1H$ NMR	Data has been recorded in $CDCl_3$ and other solvents, but a complete, assigned spectrum is not readily available in public databases.	[4][5]
$^{13}C$ NMR	Spectra are available in databases, but a complete, assigned list of chemical shifts is not consistently public.	[2][6]
Infrared (IR) Spectroscopy	IR spectra have been used for characterization, though specific peak assignments are not widely published.	[4]
Ultraviolet (UV) Spectroscopy	UV spectra have been recorded, with one source indirectly suggesting a maximum absorption at 254 nm in the context of chromatographic detection.	[3]

## Experimental Protocols

### Isolation of (S)-dehydrovomifoliol from *Nitraria sibirica* Pall. by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes an effective method for the separation and purification of (S)-dehydrovomifoliol.[3]

### 1. Sample Preparation:

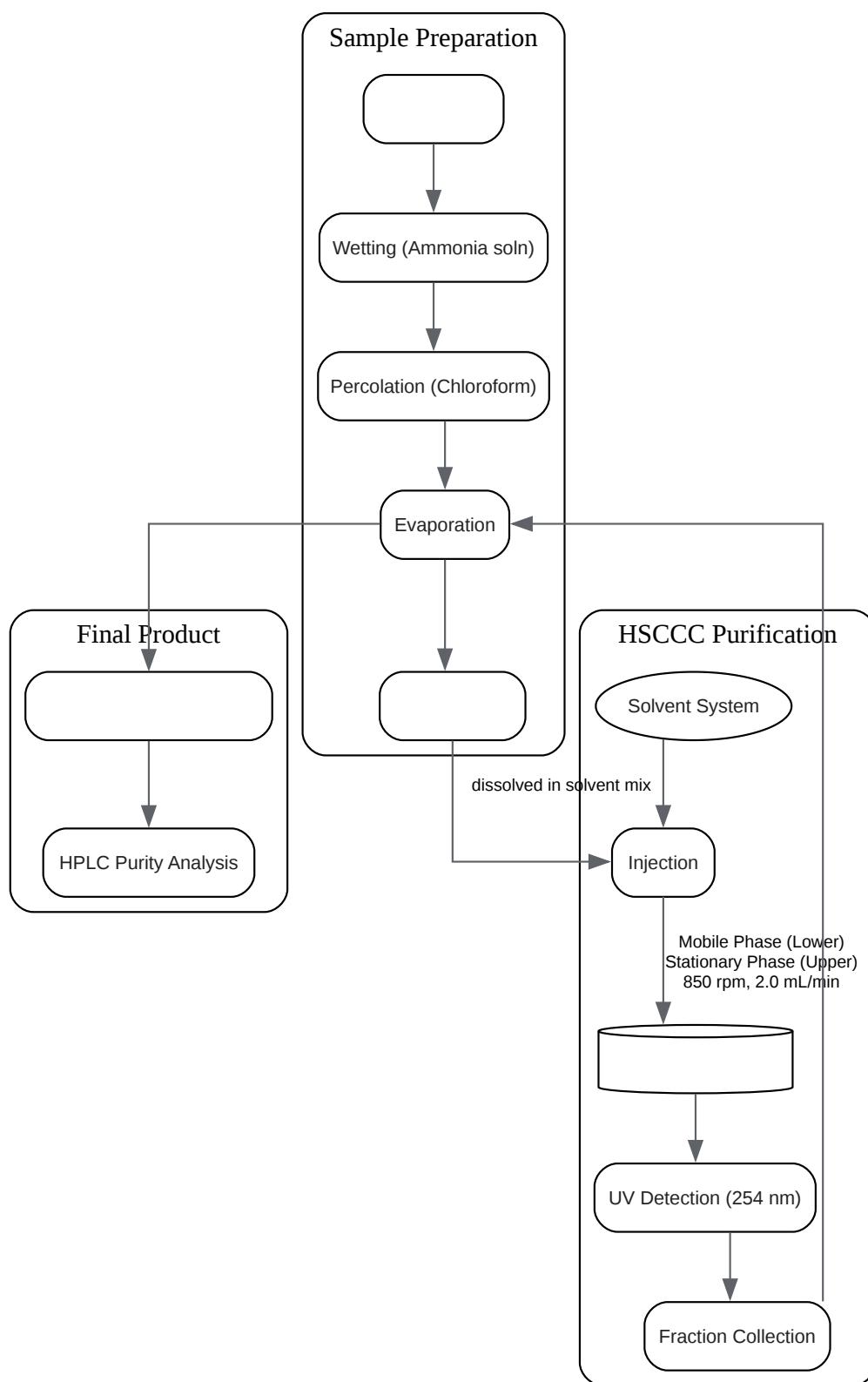
- Dried leaves of *Nitraria sibirica* Pall. (325 g) are wetted with an 8% ammonia solution.
- The wetted leaves are then percolated with chloroform at room temperature for 2 days.
- The extracts are combined and evaporated to dryness under reduced pressure to yield the crude sample.

### 2. HSCCC Procedure:

- Apparatus: A high-speed counter-current chromatograph (e.g., Model TBE-300A) is used.
- Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:5:1:5 is prepared and equilibrated at room temperature. The upper phase is used as the stationary phase, and the lower phase is the mobile phase.
- Operation:
  - The column is first filled with the upper stationary phase.
  - The apparatus is then rotated at 850 rpm while the lower mobile phase is pumped into the column at a flow rate of 2.0 mL/min.
  - After the mobile phase emerges and hydrodynamic equilibrium is established, the crude sample (dissolved in a mixture of the upper and lower phases) is injected.
- Detection: The effluent is monitored by a UV detector at a wavelength of 254 nm.[3]
- Fraction Collection: Fractions are collected based on the chromatogram, and the fractions containing the target compound are combined and evaporated.

### 3. Purity Analysis:

- The purity of the isolated **(S)-dehydrovomifoliol** is determined by High-Performance Liquid Chromatography (HPLC).

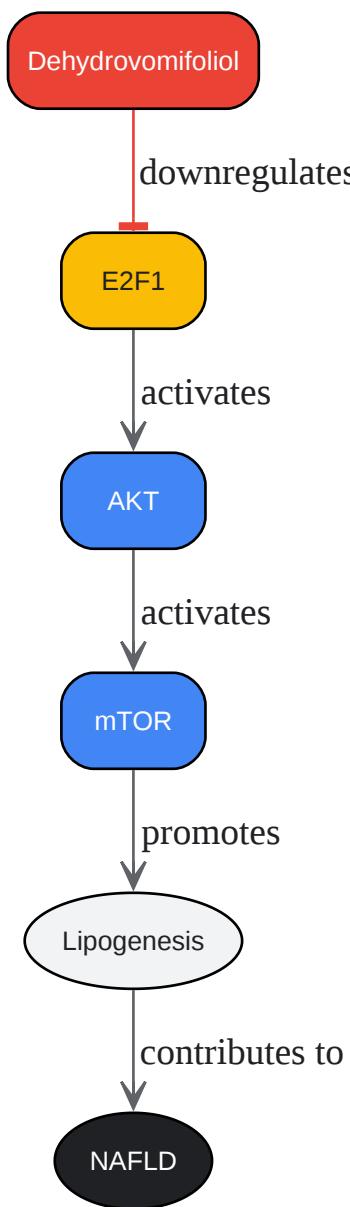
[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the isolation of (S)-**dehydrovomifoliol**.

## Biological Activity and Signaling Pathways

**Dehydrovomifolol** has been shown to modulate key signaling pathways involved in cellular metabolism, particularly in the context of nonalcoholic fatty liver disease (NAFLD).

### Inhibition of the AKT/mTOR Signaling Pathway

**Dehydrovomifolol** acts as a dual inhibitor of AKT and mTOR.<sup>[4]</sup> In NAFLD, the AKT/mTOR pathway is often hyperactivated, leading to increased lipogenesis. **Dehydrovomifolol** has been found to downregulate the expression of E2F transcription factor 1 (E2F1), a key gene in the progression of NAFLD.<sup>[4]</sup> The downregulation of E2F1 leads to the inactivation of the AKT/mTOR signaling cascade, which in turn helps to ameliorate the abnormal fat metabolism characteristic of NAFLD.<sup>[4]</sup>

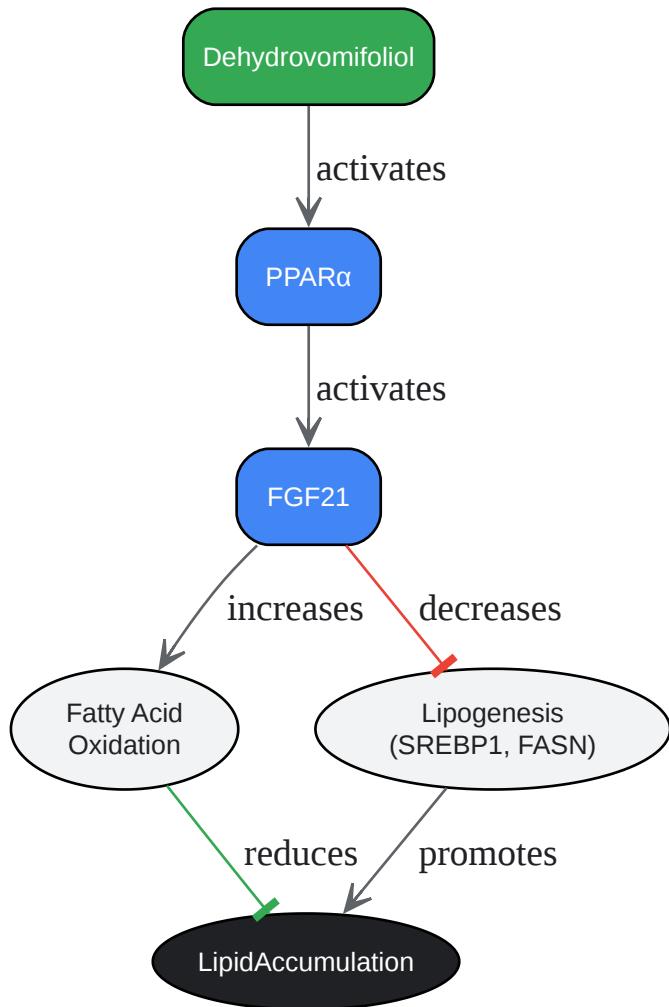
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**Caption:** Dehydrovomifoliool's inhibition of the AKT/mTOR pathway.

## Activation of the PPAR $\alpha$ -FGF21 Pathway

**Dehydrovomifoliool** has also been demonstrated to alleviate oleic acid-induced lipid accumulation in hepatocytes through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR $\alpha$ ) and fibroblast growth factor 21 (FGF21) pathway. PPAR $\alpha$  is a crucial regulator of fatty acid oxidation. Activation of the PPAR $\alpha$ -FGF21 axis by **dehydrovomifoliool** leads to a decrease in the expression of genes related to lipogenesis (e.g., SREBP1, ACC,

FASN) and an increase in the expression of genes related to fatty acid oxidation. This dual action helps to reduce the accumulation of lipids in liver cells.



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**Caption:** Dehydrovomifoliool's activation of the PPAR $\alpha$ -FGF21 pathway.

## Conclusion

**Dehydrovomifoliool** is a sesquiterpenoid with well-defined physical and chemical properties and significant, reproducible biological activities. Its ability to modulate the AKT/mTOR and PPAR $\alpha$ -FGF21 signaling pathways makes it a promising candidate for further research and development, particularly in the context of metabolic diseases. The provided experimental protocol for its isolation offers a robust method for obtaining this compound for further study. Future research should focus on obtaining and publishing a complete and verified set of

spectroscopic data to facilitate its unambiguous identification and to further explore its therapeutic potential.

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- To cite this document: BenchChem. [Dehydrovomifoliol: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1163490#physical-and-chemical-properties-of-dehydrovomifoliol>]

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